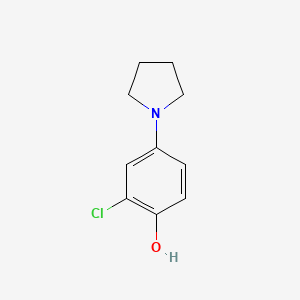

2-Chloro-4-pyrrolidin-1-ylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-pyrrolidin-1-ylphenol is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyrrolidin-1-ylphenol typically involves the reaction of 2-chlorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyrrolidin-1-ylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-pyrrolidin-1-ylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyrrolidin-1-ylphenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenol group can form hydrogen bonds with active site residues, enhancing binding affinity. The chlorine atom may also play a role in modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

2-Chlorophenol: Lacks the pyrrolidine ring, making it less versatile in biological applications.

4-Pyrrolidin-1-ylphenol: Does not have the chlorine atom, which may affect its reactivity and binding properties.

2-Chloro-4-aminophenol: Contains an amino group instead of a pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

2-Chloro-4-pyrrolidin-1-ylphenol is unique due to the combination of the pyrrolidine ring and the chlorine-substituted phenol group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in medicinal chemistry and organic synthesis.

Biological Activity

2-Chloro-4-pyrrolidin-1-ylphenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H13ClN\O

- Molecular Weight : 221.68 g/mol

- Structural Features : The compound features a chlorophenol group and a pyrrolidine ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit diverse biological activities, primarily through the following mechanisms:

- Anticancer Activity : Studies suggest that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, certain phenolic compounds have shown efficacy against various cancer cell lines, including breast and prostate cancers .

- Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrase and cholinesterases, potentially leading to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Antimicrobial | Exhibits antibacterial activity |

Case Studies and Research Findings

- Anticancer Studies : A study investigated the cytotoxic effects of various phenolic compounds on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as anticancer agents .

- Enzyme Inhibition Profiles : Research into related Mannich bases has shown that they can effectively inhibit enzymes at nanomolar concentrations. This suggests that this compound might also possess similar inhibitory properties, which could be beneficial in drug development for neurodegenerative diseases .

- Antimicrobial Efficacy : A comparative study on various phenolic compounds demonstrated that those with a pyrrolidine moiety exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-pyrrolidin-1-ylphenol, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated phenol derivatives and pyrrolidine precursors. Key steps include nucleophilic substitution at the phenolic oxygen and regioselective coupling of the pyrrolidine group. Critical parameters include:

- Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products (e.g., over-alkylation) .

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and NMR spectroscopy to confirm intermediate structures .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- NMR : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 228.08) .

- Computational : Density Functional Theory (DFT) predicts electronic distribution, highlighting electron-deficient regions (e.g., chlorine-substituted aromatic ring) for reactivity studies .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in ethanol and DCM but poorly in water due to hydrophobic pyrrolidine and chloro groups. Pre-saturate solvents with nitrogen to prevent oxidation .

- Stability : Store under inert gas at –20°C to avoid degradation via hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell viability assays (e.g., MTT) using identical cell lines and incubation times .

- Control experiments : Include reference compounds (e.g., chlorophenol derivatives) to benchmark activity and identify assay-specific artifacts .

- Meta-analysis : Cross-reference data from X-ray crystallography (e.g., protein-ligand interactions) and enzyme kinetics to reconcile discrepancies .

Q. What strategies are effective for regioselective functionalization of the pyrrolidine ring in this compound to modify its pharmacological profile?

- Methodological Answer :

- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block the phenolic –OH group during pyrrolidine modification .

- Catalytic systems : Employ palladium-catalyzed cross-coupling for selective C–H activation on the pyrrolidine nitrogen .

- Kinetic studies : Monitor reaction progress via HPLC to optimize regioselectivity toward desired products (e.g., N-alkylated vs. C-alkylated derivatives) .

Q. How do computational modeling studies (e.g., DFT, molecular docking) predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450), guided by PubChem’s 3D conformer data (InChIKey: DTSJUZKIJJZXCD) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways during ligand-receptor interactions .

- Validation : Correlate computational predictions with experimental IC50 values from enzyme inhibition assays .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylphenol |

InChI |

InChI=1S/C10H12ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2 |

InChI Key |

CSCFCGAPJYFSFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.